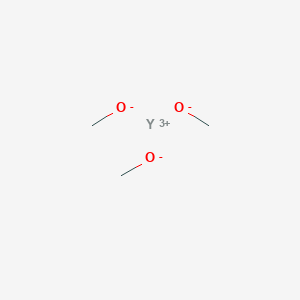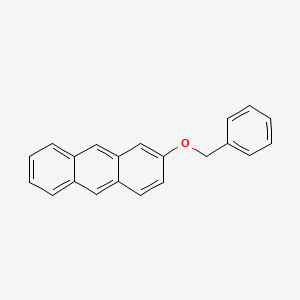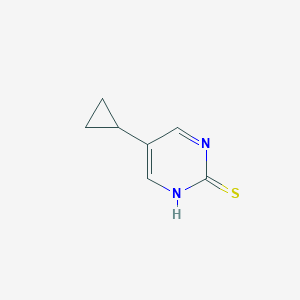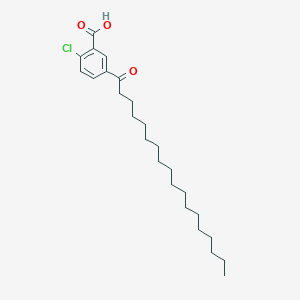
Yttrium trimethoxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Yttrium trimethoxide is a chemical compound composed of yttrium, a rare earth metal, and methoxide groups It is represented by the chemical formula Y(OCH₃)₃
Preparation Methods
Synthetic Routes and Reaction Conditions
Yttrium trimethoxide can be synthesized through several methods. One common approach involves the reaction of yttrium chloride with sodium methoxide in an anhydrous methanol solution. The reaction typically proceeds as follows: [ \text{YCl}_3 + 3 \text{NaOCH}_3 \rightarrow \text{Y(OCH}_3\text{)}_3 + 3 \text{NaCl} ]
Another method involves the direct reaction of yttrium metal with methanol under controlled conditions. This reaction requires an inert atmosphere to prevent oxidation and typically occurs at elevated temperatures.
Industrial Production Methods
Industrial production of this compound often involves the use of yttrium oxide as a starting material. The oxide is first converted to yttrium chloride, which is then reacted with methanol to produce this compound. This method is preferred for large-scale production due to the availability of yttrium oxide and the relative simplicity of the conversion process.
Chemical Reactions Analysis
Types of Reactions
Yttrium trimethoxide undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form yttrium hydroxide and methanol. [ \text{Y(OCH}_3\text{)}_3 + 3 \text{H}_2\text{O} \rightarrow \text{Y(OH)}_3 + 3 \text{CH}_3\text{OH} ]
Alcoholysis: Reacts with alcohols to form mixed alkoxides. [ \text{Y(OCH}_3\text{)}_3 + 3 \text{ROH} \rightarrow \text{Y(OR)}_3 + 3 \text{CH}_3\text{OH} ]
Thermal Decomposition: Decomposes upon heating to form yttrium oxide and methanol.
Common Reagents and Conditions
Common reagents used in reactions with this compound include water, alcohols, and acids. Reactions are typically carried out under an inert atmosphere to prevent unwanted side reactions, and elevated temperatures may be required for certain processes.
Major Products Formed
The major products formed from reactions involving this compound include yttrium hydroxide, mixed alkoxides, and yttrium oxide. These products are of interest for various applications in materials science and catalysis.
Scientific Research Applications
Yttrium trimethoxide has several scientific research applications, including:
Materials Science: Used as a precursor for the synthesis of yttrium-containing materials, such as yttrium oxide nanoparticles, which have applications in ceramics and electronics.
Biomedical Applications: Investigated for potential use in drug delivery systems and as a component in bioimaging agents.
Optoelectronics: Utilized in the production of materials for optoelectronic devices, such as light-emitting diodes (LEDs) and lasers.
Mechanism of Action
The mechanism of action of yttrium trimethoxide in catalytic processes involves the coordination of the methoxide groups to the active sites of the catalyst. This coordination facilitates the activation of substrates and promotes the desired chemical transformations. In biomedical applications, this compound can interact with biological molecules through coordination bonds, influencing their structure and function.
Comparison with Similar Compounds
Similar Compounds
Yttrium oxide (Y₂O₃): A stable oxide of yttrium used in ceramics and electronics.
Yttrium chloride (YCl₃): A chloride salt of yttrium used as a precursor in various chemical syntheses.
Yttrium nitrate (Y(NO₃)₃): A nitrate salt of yttrium used in the preparation of other yttrium compounds.
Uniqueness
Yttrium trimethoxide is unique due to its methoxide groups, which provide distinct reactivity compared to other yttrium compounds. This reactivity makes it a valuable precursor for the synthesis of yttrium-containing materials and a versatile catalyst in organic reactions.
Properties
CAS No. |
90397-40-3 |
|---|---|
Molecular Formula |
C3H9O3Y |
Molecular Weight |
182.01 g/mol |
IUPAC Name |
methanolate;yttrium(3+) |
InChI |
InChI=1S/3CH3O.Y/c3*1-2;/h3*1H3;/q3*-1;+3 |
InChI Key |
WVLGTKBIJRAYME-UHFFFAOYSA-N |
Canonical SMILES |
C[O-].C[O-].C[O-].[Y+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1,1',1''-{[3-Chloro-2-(hexadecyloxy)propoxy]methanetriyl}tribenzene](/img/structure/B14347121.png)


![Bis[(furan-2-yl)methyl] butanedioate](/img/structure/B14347137.png)

![S-Butyl 4'-pentyl[1,1'-biphenyl]-4-carbothioate](/img/structure/B14347145.png)


![Ethyl 1-azabicyclo[3.2.2]nonane-2-carboxylate](/img/structure/B14347165.png)

![Bis[3-(diethylamino)-2-hydroxypropyl] hexanedioate](/img/structure/B14347185.png)
![1H-Cyclopropa[b]naphthalene, 1-(diphenylmethylene)-](/img/structure/B14347187.png)
